[3-[8-[(2E,4Z)-deca-2,4-dienoyl]oxyocta-5,6-dienoyloxy]-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate
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Overview
Description
1,2-Di-(9Z,12Z,15Z-octadecatrienoyl)-3-(8-(2E,4Z-decadienoyloxy)-5,6-octadienoyl)-sn-glycerol is a triglyceride and a member of allenes.
Scientific Research Applications
Oxidation in Red Algae
The enzymatic oxidation of similar compounds in red algae Lithothamnion corallioides has been studied. For instance, (9Z,12Z,15Z)-Octadeca-(9,12,15)-trienoic acid was oxidized to various acids and hydroxy acids, showing the alga's metabolic pathways (Hamberg, 1993).
Chloroplast Membranes Research
Research on chloroplast thylakoids' major lipids, including compounds like 1,2-di[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]-3- galactosyl-sn-glycerol, has provided insights into different secondary structures in various solvents, which is significant for understanding cell biology (Johns et al., 1977).
Metabolism Studies
The synthesis of labeled trans linoleic and linolenic acids for human metabolism studies has utilized compounds like (9Z,12Z, 15E)-[1-(13)C]-octadeca-9,12,15-trienoic acid, facilitating research in human nutrition and metabolic pathways (Loreau et al., 2000).
Biosynthesis in Yeast
The yeast Sporobolomyces odorus uses (all-Z)-(9,10,12,13,15,16-2H6)Octadeca-9,12,15-trienoic acid for the biosynthesis of aroma compounds, providing insight into yeast metabolism and potential applications in biotechnology (Haffner et al., 1996).
Anti-inflammatory Applications
The galactolipid (2S)-1,2-di-O-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]-3-O-beta-d-galactopyranosyl glycerol from Rosa canina, structurally similar to the compound , showed anti-inflammatory properties, hinting at potential therapeutic applications (Larsen et al., 2003).
Pheromone and Attractant Synthesis
Compounds like (9Z,12Z,15Z)-9,12,15-octadecatrienyl triflate, related to the query compound, have been used in the synthesis of pheromones and attractants for lepidopterous insect pests, suggesting applications in pest control (Wang & Zhang, 2007).
Properties
Molecular Formula |
C57H88O8 |
---|---|
Molecular Weight |
901.3 g/mol |
IUPAC Name |
[3-[8-[(2E,4Z)-deca-2,4-dienoyl]oxyocta-5,6-dienoyloxy]-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C57H88O8/c1-4-7-10-13-16-18-20-22-24-26-28-30-33-37-42-47-55(59)63-51-53(65-57(61)49-44-38-34-31-29-27-25-23-21-19-17-14-11-8-5-2)52-64-56(60)48-43-39-35-40-45-50-62-54(58)46-41-36-32-15-12-9-6-3/h7-8,10-11,16-19,22-25,32,35-36,41,45-46,53H,4-6,9,12-15,20-21,26-31,33-34,37-39,42-44,47-52H2,1-3H3/b10-7-,11-8-,18-16-,19-17-,24-22-,25-23-,36-32-,46-41+ |
InChI Key |
MURVBZHSZNEGRB-PLSBLKJFSA-N |
Isomeric SMILES |
CCCCC/C=C\C=C\C(=O)OCC=C=CCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC |
Canonical SMILES |
CCCCCC=CC=CC(=O)OCC=C=CCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCC=CCC)OC(=O)CCCCCCCC=CCC=CCC=CCC |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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